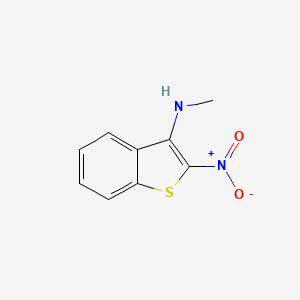
N-Methyl-2-nitro-1-benzothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-nitro-1-benzothiophen-3-amine is a heterocyclic compound that contains a benzothiophene core structure. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science. The presence of a nitro group and a methylamine group in the structure of this compound makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-nitro-1-benzothiophen-3-amine typically involves the nitration of a benzothiophene derivative followed by the introduction of a methylamine group. One common method is the nitration of 1-benzothiophene to form 2-nitro-1-benzothiophene, which is then subjected to a methylation reaction using methylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-nitro-1-benzothiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is N-Methyl-2-amino-1-benzothiophen-3-amine.
Substitution: Depending on the nucleophile used, various substituted benzothiophene derivatives can be formed.
Scientific Research Applications
N-Methyl-2-nitro-1-benzothiophen-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-nitro-1-benzothiophen-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzothiophene: Lacks the methylamine group but shares the nitrobenzothiophene core.
N-Methyl-2-nitrobenzeneamine: Similar structure but lacks the thiophene ring.
2-Amino-1-benzothiophene: Lacks the nitro group but has the benzothiophene core with an amino group.
Uniqueness
N-Methyl-2-nitro-1-benzothiophen-3-amine is unique due to the presence of both a nitro group and a methylamine group on the benzothiophene core
Properties
CAS No. |
132715-18-5 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
N-methyl-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H8N2O2S/c1-10-8-6-4-2-3-5-7(6)14-9(8)11(12)13/h2-5,10H,1H3 |
InChI Key |
NHAQEVALVIHPKF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(SC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)
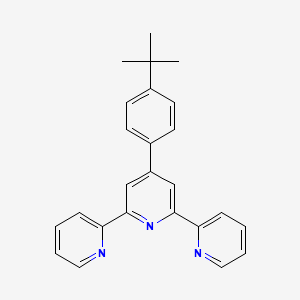

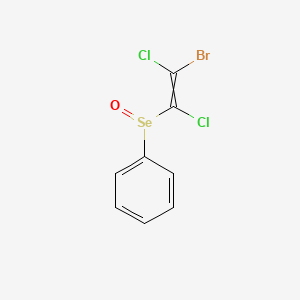
![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)
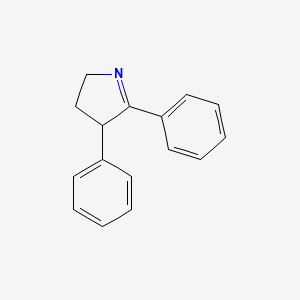

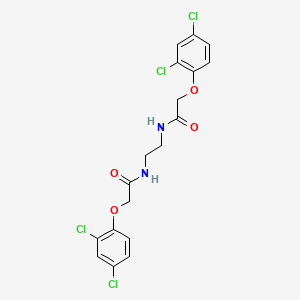
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)





